![molecular formula C14H17N3O3 B12931612 N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide CAS No. 925702-41-6](/img/structure/B12931612.png)
N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide is a compound belonging to the class of indolin-2-ones. It is characterized by the presence of a morpholine ring attached to the indolin-2-one core. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide typically involves the reaction of 5-morpholino-2-oxoindoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 5-Morpholino-2-oxoindoline
Reagent: Acetic anhydride
Reaction Conditions: The reaction is conducted at a temperature range of 60-80°C for several hours, followed by purification steps to isolate the product.
Industrial Production Methods
In an industrial setting, the production of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has shown its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells .
Comparaison Avec Des Composés Similaires
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide can be compared with other similar compounds, such as:
2-Oxoindoline Derivatives: These compounds share the indolin-2-one core and exhibit similar biological activities.
Morpholine-Substituted Compounds: Compounds with a morpholine ring often show comparable chemical reactivity and biological properties.
Uniqueness
The uniqueness of N-(5-Morpholino-2-oxoindolin-6-yl)acetamide lies in its specific combination of the indolin-2-one core and the morpholine ring, which imparts distinct chemical and biological properties.
Conclusion
N-(5-Morpholino-2-oxoindolin-6-yl)acetamide is a compound of significant interest due to its versatile chemical reactivity and potential applications in various fields of scientific research. Its unique structure and properties make it a valuable compound for further study and development.
Propriétés
Numéro CAS |
925702-41-6 |
|---|---|
Formule moléculaire |
C14H17N3O3 |
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
N-(5-morpholin-4-yl-2-oxo-1,3-dihydroindol-6-yl)acetamide |
InChI |
InChI=1S/C14H17N3O3/c1-9(18)15-12-8-11-10(7-14(19)16-11)6-13(12)17-2-4-20-5-3-17/h6,8H,2-5,7H2,1H3,(H,15,18)(H,16,19) |
Clé InChI |
BBWDGWXNZPKQFN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2CC(=O)NC2=C1)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


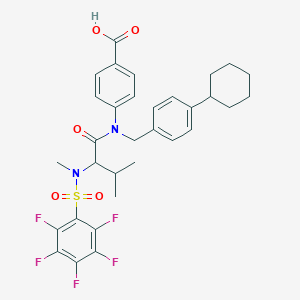
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
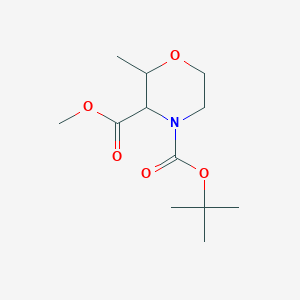
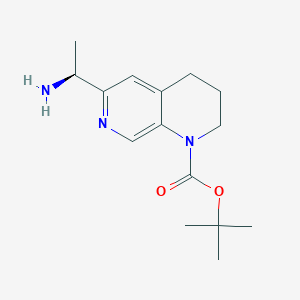

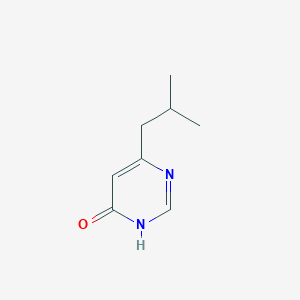

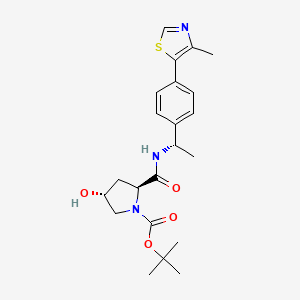

![1-Azaspiro[4.4]nonan-3-one](/img/structure/B12931602.png)
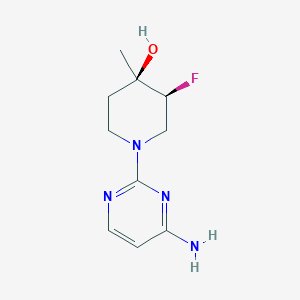

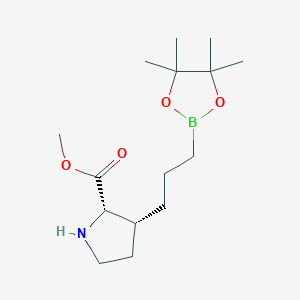
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
